The synthesis of 3-methylaminopiperidine dihydrochloride typically involves several key steps:
In industrial settings, large-scale reactors are used to maintain controlled conditions, optimizing parameters such as temperature and pressure for maximum yield.
3-Methylaminopiperidine dihydrochloride features a piperidine ring with a methylamino substituent at the third position. The structural formula can be represented as follows:
Spectroscopic techniques such as Proton Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and purity of this compound.
3-Methylaminopiperidine dihydrochloride participates in various chemical reactions:
These reactions are critical for developing new pharmaceuticals and agrochemicals.
As an intermediate in synthesizing balofloxacin, 3-methylaminopiperidine dihydrochloride plays a significant role in targeting bacterial DNA gyrase and topoisomerase IV—two essential enzymes for bacterial replication.
The stability of 3-methylaminopiperidine dihydrochloride under dry conditions at room temperature enhances its utility in synthetic applications.
These properties make it suitable for various applications in both research and industrial contexts.
The applications of 3-methylaminopiperidine dihydrochloride are diverse:
3-Methylaminopiperidine dihydrochloride represents a structurally specialized piperidine derivative with significant implications in modern drug discovery. This compound features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted with a methylamino group at the 3-position and stabilized as a dihydrochloride salt. Its molecular architecture combines conformational rigidity with ionic solubility, making it a versatile intermediate for designing bioactive molecules. Piperidine scaffolds constitute fundamental structural components in approximately 20 classes of pharmaceuticals, ranging from analgesics to central nervous system (CNS) agents and enzyme inhibitors . The 3-methylamino modification introduces stereochemical and electronic features that influence receptor binding and metabolic stability, positioning this derivative as a privileged building block in medicinal chemistry. Its dihydrochloride form enhances crystallinity, water solubility, and handling properties—critical factors for synthetic scalability and pharmaceutical formulation. This compound exemplifies the strategic application of nitrogen-containing heterocycles to optimize pharmacokinetic and pharmacodynamic profiles in drug development [9].
The molecular identity of 3-methylaminopiperidine dihydrochloride (C₆H₁₅N₂·2HCl) encompasses a piperidine ring with a molecular weight of 183.12 g/mol. The CAS registry number 1157849-50-7 specifically denotes the (R)-enantiomer, underscoring the significance of stereochemistry in its biological applications [7]. The hydrochloride salt formation occurs via protonation at both the tertiary piperidine nitrogen and the primary amine moiety, converting the base into a crystalline, water-soluble solid with a melting point exceeding 250°C. This salt form exhibits superior stability under ambient storage conditions compared to the free base.
Stereochemical Complexity: The 3-position chiral center generates enantiomers with distinct biological profiles. Asymmetric synthesis routes—such as the resolution of racemic mixtures or enantioselective hydrogenation—yield the (R)-configuration, which demonstrates enhanced receptor complementarity in multiple drug classes [2] [10]. Boc-protected intermediates like (R)-3-(Boc-amino)piperidine serve as precursors in stereocontrolled syntheses, preserving chirality during downstream functionalization [10].
Spectroscopic Signatures: Key characterization data include:
Mass Spectrometry: m/z 115.1 [M-2HCl+H]⁺ for the free base [7]
Physicochemical Properties:
Property | Value |
---|---|
Molecular Formula | C₆H₁₅N₂·2HCl |
Molecular Weight | 183.12 g/mol |
CAS Number (R-enantiomer) | 1157849-50-7 |
Appearance | White crystalline solid |
Solubility | >50 mg/mL in water |
Storage Conditions | 2–8°C under inert atmosphere |
The strategic incorporation of methylamino groups onto piperidine scaffolds emerged prominently in the 1990s with the development of ultrashort-acting opioid analgesics. Researchers at Anaquest (later Ohmeda) synthesized cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine hydrochloride (designated A-3331 or Brifentanil), which incorporated the 3-methylaminopiperidine motif. This compound demonstrated 29-fold greater potency than fentanyl and a deliberately abbreviated duration of action (approximately 2 minutes in murine models), making it clinically attractive for outpatient procedures requiring rapid recovery [1].
Advances in asymmetric catalysis during the 2010s enabled efficient access to enantiopure 3-methylaminopiperidine. Notably, patents from China (CN105330591A) detailed optimized routes to (R)-3-aminopiperidine dihydrochloride via catalytic hydrogenation of pyridine precursors using Pd/C or Raney nickel under acidic conditions. Critical improvements included:
The commercial availability of both racemic and enantiopure 3-methylaminopiperidine dihydrochloride (e.g., from SynQuest Laboratories and TRC) after 2015 facilitated its adoption in drug discovery programs targeting CNS disorders, oncology, and metabolic diseases [7]. Its role evolved from an analgesic component to a versatile synthon for structure-activity relationship (SAR) exploration in diverse therapeutic targets.
Piperidine ranks among the most prevalent nitrogen heterocycles in FDA-approved drugs, present in >14% of small-molecule pharmaceuticals. The 3-methylaminopiperidine subunit contributes critically to drug-receptor interactions through three principal mechanisms:
Conformational Restriction: The chair conformation of the piperidine ring positions the 3-methylamino substituent equatorially or axially, modulating ligand-receptor complementarity. In renin inhibitors like aliskiren derivatives, the 3-aminopiperidine scaffold orients hydrophobic substituents into the S3 binding pocket of renin, with N-methylation fine-tuning binding kinetics and metabolic stability [5].
Hydrogen-Bonding Networks: The secondary amine serves as both hydrogen-bond donor and acceptor. For instance, in Janus kinase (JAK) inhibitors, the 3-methylamino group forms critical hydrogen bonds with the kinase hinge region, while the methyl group mitigates oxidative metabolism .
Salt Formation for Enhanced Properties: Dihydrochloride salts improve aqueous solubility (crucial for intravenous formulations) and crystallinity. Brifentanil’s hydrochloride salt enabled its development as an injectable analgesic [1].
Table 1: Therapeutic Applications of 3-Methylaminopiperidine Derivatives
Drug Candidate | Therapeutic Class | Role of 3-Methylaminopiperidine | Reference |
---|---|---|---|
Brifentanil (A-3331) | Opioid Analgesic | Potency enhancement via steric complementarity to μ-opioid receptor | [1] |
Donepezil Analogs | Acetylcholinesterase Inhibitors | Quaternary ammonium mimicry for catalytic site interaction | |
Renin Inhibitors | Antihypertensives | Transition-state analog stabilization in renin active site | [5] |
JAK3 Inhibitors | Immunomodulators | H-bond donation to kinase hinge region | |
EGFR Inhibitors | Anticancer Agents | Hydrophobic filling of ATP-binding cleft | [6] |
Contemporary synthetic methodologies further expand its utility:
These innovations cement 3-methylaminopiperidine dihydrochloride’s role as a key architectural element in addressing challenges in drug bioavailability, selectivity, and metabolic stability.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7